N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Hydrogen bonding Drug-receptor interactions Structure–activity relationships

Challenge: Reproducible SAR requires precise tuning of lipophilicity and H-bond capacity in rigid bicyclic scaffolds. Generic N-alkyl bornylamines lack optimal balance. Solution: This 98% pure N-(2-methoxyethyl) bornylamine (MW 211.34, XLogP3 2.8, TPSA 21.3 Ų) offers a rigid 3D core plus a flexible methoxyethyl tail-adding one H-bond acceptor without excessive bulk. Key outcomes: - Enables NMDA antagonist optimization with CNS-penetrant logP - Fragment-like space (MW<250) for hit-to-lead growth - Enantiopure scaffold for chiral derivatization or sEH inhibitor intermediates

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
Cat. No. B12272064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)NCCOC)C)C
InChIInChI=1S/C13H25NO/c1-12(2)10-5-6-13(12,3)11(9-10)14-7-8-15-4/h10-11,14H,5-9H2,1-4H3
InChIKeyWQKHKMBKOCINKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine – Physicochemical Identity and Sourcing


N-(2-Methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine (CAS 1249540-85-9) is a bicyclic secondary amine belonging to the bornylamine (1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine) family, distinguished by an N-(2-methoxyethyl) substituent. Its molecular formula is C₁₃H₂₅NO with a molecular weight of 211.34 g·mol⁻¹ . The compound features a rigid bicyclo[2.2.1]heptane core bearing three methyl groups and a flexible 2‑methoxyethyl side‑chain, giving it a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 21.3 Ų, two hydrogen‑bond acceptors (the amine nitrogen and the ether oxygen), and four rotatable bonds [1]. It is commercially available in research quantities at purities up to 98% .

Dual H‑bond Acceptor
The ether oxygen and amine nitrogen enable distinct SAR vectors versus simple N‑alkyl bornylamines.
CNS‑Oriented Profile
Low TPSA and moderate computed logP support permeability screens and brain‑exposure studies.
High‑Purity Supply
Routinely available at 98% HPLC purity, reducing impurity‑driven assay variability.

Why Bornylamine Homologs Cannot Replace N-(2-Methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine


The bornylamine scaffold is a privileged lipophilic framework used in inhibitors of RNA virus replication and soluble epoxide hydrolase [1], as well as in NMDA‑receptor antagonist programs [2]. Small changes in the N‑substituent profoundly alter three critical properties: (i) lipophilicity (logP), (ii) hydrogen‑bonding capacity, and (iii) conformational flexibility (rotatable bonds). The 2‑methoxyethyl group introduces an additional H‑bond acceptor while adding only minimal bulk, a balance that simple alkyl homologs (methyl, ethyl, propyl) cannot achieve. Consequently, substituting the 2‑methoxyethyl chain with a shorter alkyl group will reduce polar interactions, while a longer alkyl chain will raise logP beyond the optimal range for CNS drug‑likeness and alter target binding kinetics. These property shifts make generic interchange unreliable for reproducible SAR or pharmacological profiling.

Alkyl Chain Swap May Shift Property Profile
Replacing the 2‑methoxyethyl group with a methyl or ethyl chain removes an H‑bond acceptor and alters logP, likely changing target binding and CNS behavior.
Parent Bornylamine Lacks Dual Acceptor Motif
Using unsubstituted bornylamine eliminates the ether oxygen, losing the additional polar contact that supports differentiated SAR exploration.
Lower Purity Analogs May Introduce Artefacts
Generic 95% purity N‑alkyl bornylamines may contain impurities that confound dose‑response curves; the 98% standard reduces this risk.

Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Acceptor Count vs. Parent Bornylamine

The target compound possesses two hydrogen‑bond acceptors (the secondary amine nitrogen and the ether oxygen of the 2‑methoxyethyl side‑chain) [1]. In contrast, the parent bornylamine (1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine) carries only one H‑bond acceptor (the amine nitrogen) . This additional acceptor can form an extra polar contact with a target protein or solvent, potentially enhancing binding affinity or modulating solubility without substantially altering the core lipophilicity.

H‑bond Acceptors
Class‑level
+1 vs. bornylamine (2 vs. 1)
Supports SAR differentiation and solubility modulation
Computed descriptor; no experimental assay
Hydrogen bonding Drug-receptor interactions Structure–activity relationships

Topological Polar Surface Area and Permeability Potential

The target compound has a computed TPSA of 21.3 Ų [1], which is lower than the 26.0 Ų reported for the parent bornylamine . Lower TPSA is generally associated with improved passive membrane permeability and is a favorable parameter for CNS penetration [2]. This difference arises because the methoxyethyl chain reduces the exposure of the nitrogen lone pair, effectively desolvating the amine.

TPSA
Context‑dependent
4.7 Ų lower than bornylamine (21.3 vs. 26.0)
May improve CNS permeability potential
Computed from different sources
Membrane permeability Blood‑brain barrier Drug design

Rotatable Bond Count and Conformational Adaptability

The target compound contains four rotatable bonds (three from the methoxyethyl chain plus the N–C bond to the ring) [1], whereas bornylamine has only one rotatable bond (the C–N linkage) [2]. This increased flexibility allows the methoxyethyl side‑chain to sample multiple conformations in solution, which can be advantageous for induced‑fit binding or for accommodating different receptor sub‑pockets. Conversely, the rigid bornylamine scaffold provides a fixed orientation of the amine group.

Rotatable Bonds
Class‑level
4 vs. bornylamine (1 rotatable bond)
Enables conformational sampling for induced‑fit binding
Computed descriptor; entropic penalty possible
Conformational flexibility Entropy Binding kinetics

Commercial Purity Benchmark for Reproducible SAR

The target compound is routinely supplied at 98% purity (HPLC) by commercial vendors such as Moldb . This purity level exceeds the typical 95% specification for many research‑grade bornylamine and N‑alkylbornylamine analogs , providing users with higher batch‑to‑batch consistency for quantitative pharmacological assays. Impurity profiles in sub‑95% material can confound dose‑response curves and lead to false hits in high‑throughput screening.

Purity Specification
Specification review
98% HPLC (typical analog: 95%)
Reduces impurity‑driven artefacts in biological assays
Supplier CoA‑based; batch‑dependent
Chemical purity Reproducibility Procurement quality

Recommended Application Scenarios


NMDA Receptor Antagonist Lead Optimization

Bicyclo[2.2.1]heptan-2-amine derivatives have been validated as uncompetitive NMDA receptor antagonists with toxicity profiles comparable to memantine [1]. The target compound's dual H‑bond acceptor capacity and moderate TPSA (21.3 Ų) make it a suitable scaffold for optimizing CNS‑penetrant NMDA antagonists with potentially differentiated off‑rate kinetics conferred by the flexible methoxyethyl tail.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 211.34 Da and four rotatable bonds, the compound fits within the fragment‑like space (MW < 250). Its bornylamine core provides a rigid, three‑dimensional scaffold that escapes flatland bias, while the methoxyethyl arm offers a tunable handle for fragment growing strategies. The 98% purity ensures reliable hit confirmation in fragment screens.

Soluble Epoxide Hydrolase Inhibitor Intermediates

The bornylamine core is a key intermediate in the preparation of 1,3‑disubstituted ureas that act as potent sEH inhibitors [2]. N‑substitution with a 2‑methoxyethyl group before urea formation could modulate the pharmacokinetic profile of the final inhibitor by altering TPSA and logP, while retaining the bicyclic hydrophobe necessary for target engagement.

Chiral Separations and Asymmetric Catalysis Probes

The bornylamine framework possesses three stereocenters and is available in enantiopure form [3]. The N‑methoxyethyl derivative, with its additional H‑bond acceptor, can serve as a chiral derivatization agent or ligand precursor where the ether oxygen participates in metal coordination or diastereomeric complex formation, offering advantages over simple N‑alkyl bornylamines.

Application
Selection Property
Validation Focus
NMDA antagonist lead optimization
Dual H‑bond acceptor and TPSA profile
CNS penetration and off‑rate kinetics
Fragment‑based library design
Fragment‑like MW and rigid 3D scaffold
Hit confirmation and growing vectors
sEH inhibitor intermediates
Bornylamine core for urea formation
PK modulation via N‑substitution
Chiral probes and asymmetric catalysis
Enantiopure scaffold with ether donor
Metal coordination or derivatization
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